JNK1 Inhibitory Activity in a Class of Thiophene-3-carboxamides
In a comprehensive SAR study of thiophene-3-carboxamide derivatives, compound 58 (which corresponds to the target compound) exhibited an IC50 value of >25 μM against JNK1 in a kinase activity assay [1]. This contrasts sharply with the most potent compound in the series, compound 25, which displayed an IC50 of 1.3 μM [1]. This 20-fold difference in potency highlights that the target compound is a less potent member of this specific inhibitor series, underscoring that its value lies in its distinct molecular profile rather than as a lead candidate. This data provides a quantitative benchmark for its activity in the context of related analogs.
| Evidence Dimension | JNK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >25 μM (Compound 58) |
| Comparator Or Baseline | 1.3 μM (Compound 25) |
| Quantified Difference | At least 19-fold less potent |
| Conditions | In vitro kinase activity assay |
Why This Matters
This quantitative comparison defines the compound's exact position within its SAR landscape, allowing researchers to select it for studies where a specific, defined level of JNK1 inhibition is required, rather than maximum potency.
- [1] De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. View Source
